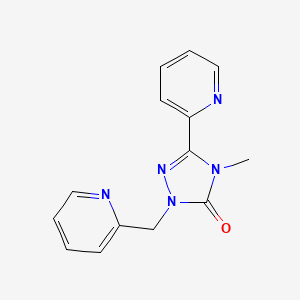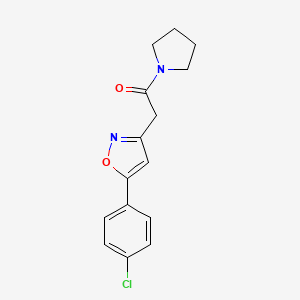![molecular formula C7H9N3O B2443747 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine CAS No. 21585-10-4](/img/structure/B2443747.png)
4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine” is a chemical compound with the CAS Number: 21585-10-4. It has a molecular weight of 151.17 and its IUPAC name is 4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-ylamine .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H9N3O/c1-4-5-2-3-11-6(5)10-7(8)9-4/h2-3H2,1H3,(H2,8,9,10) .Scientific Research Applications
Microtubule Targeting Agents in Cancer Therapy
A study by Devambatla et al. (2016) explored the synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines, which includes derivatives of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine. These compounds showed potent microtubule depolymerizing activities, making them effective against multidrug-resistant cancer cells. Particularly, certain compounds demonstrated significant antitumor effects in a xenograft model of cancer, highlighting their potential as novel microtubule depolymerizing agents with antitumor activity (Devambatla et al., 2016).
Synthesis and Antibacterial Properties
Harutyunyan et al. (2015) reported the synthesis of derivatives of pyrimidin-5-ylpropanoic acids and 8-aryl-4-methyl- and 4,6-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido-[2,3-d]pyrimidin-7-ones. This includes compounds related to this compound. The synthesized compounds were evaluated for their antibacterial properties, although specific results on their efficacy were not detailed in the abstract (Harutyunyan et al., 2015).
Fungicidal Properties
Tumkevičius et al. (2013) investigated the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally related to this compound. These derivatives showed fungicidal properties, suggesting potential applications in agricultural or pharmaceutical fungicides (Tumkevičius et al., 2013).
Synthesis Methodologies
Xiang et al. (2011) developed a practical strategy for the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. This methodology is relevant to the synthesis of compounds like this compound, demonstrating the utility in creating diverse chemical libraries for potential drug discovery (Xiang et al., 2011).
properties
IUPAC Name |
4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-5-2-3-11-6(5)10-7(8)9-4/h2-3H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYETITXMKBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC2=NC(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2443665.png)

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)
![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)







![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)

